molecular formula C13H9N3S B2901745 2,4-di(3-pyridyl)-1,3-thiazole CAS No. 145737-61-7

2,4-di(3-pyridyl)-1,3-thiazole

Cat. No.: B2901745
CAS No.: 145737-61-7
M. Wt: 239.3
InChI Key: ITJUUTBLPGKSOG-UHFFFAOYSA-N
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Description

2,4-di(3-pyridyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with pyridine groups at the 2 and 4 positions Thiazoles are known for their aromatic properties and are significant in various fields due to their biological and chemical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di(3-pyridyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include pyridine-substituted α-haloketones and thioamides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-di(3-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-di(3-pyridyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,4-di(3-pyridyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The presence of pyridine rings allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dipyridin-2-yl-1,3-thiazole
  • 2,4-Dipyridin-4-yl-1,3-thiazole
  • 2,4-Dipyridin-5-yl-1,3-thiazole

Uniqueness

2,4-di(3-pyridyl)-1,3-thiazole is unique due to the specific positioning of the pyridine rings, which influences its electronic properties and reactivity. This positioning allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2,4-dipyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S/c1-3-10(7-14-5-1)12-9-17-13(16-12)11-4-2-6-15-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUUTBLPGKSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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